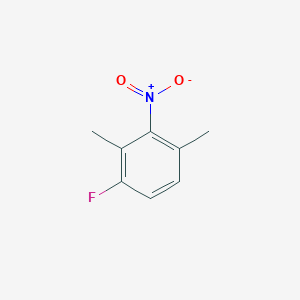
1,3-Dimethyl-4-fluoro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4-fluoro-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) and a fluorine atom (-F). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-fluoro-2-nitrobenzene can be synthesized through several methods, including:
Nitration of 1,3-Dimethyl-4-fluorobenzene:
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring direct the incoming nitro group to the ortho and para positions relative to the existing substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production .
化学反应分析
Types of Reactions
1,3-Dimethyl-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Reduction: 1,3-Dimethyl-4-fluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dimethyl-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-2-nitrotoluene: Similar structure but with different positioning of the methyl and nitro groups.
1,3-Dimethyl-4-nitrobenzene: Lacks the fluorine atom, affecting its chemical behavior.
Uniqueness
1,3-Dimethyl-4-fluoro-2-nitrobenzene is unique due to the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro and fluorine) substituents on the benzene ring. This combination influences its reactivity and makes it a valuable compound for various applications in research and industry .
生物活性
1,3-Dimethyl-4-fluoro-2-nitrobenzene is an organic compound classified under nitrobenzenes. Its molecular formula is C8H8FNO2, and it features a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) and a fluorine atom (-F). This unique structure contributes to its diverse biological activities and reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and toxicology.
| Property | Value |
|---|---|
| CAS Number | 3013-35-2 |
| Molecular Weight | 169.15 g/mol |
| IUPAC Name | 1-fluoro-2,4-dimethyl-3-nitrobenzene |
| InChI Key | KIWXEYRSWQFCKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)C)N+[O-] |
The biological activity of this compound is primarily attributed to its reactive nitro group, which can participate in redox reactions. The presence of the fluorine atom influences the compound's electronic properties, enhancing its reactivity with various biological targets such as enzymes and receptors. This compound has been studied for its potential applications in drug development due to these interactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use in therapeutic applications.
Toxicological Studies
Toxicological assessments have highlighted the compound's safety profile and potential risks associated with exposure. In animal studies, inhalation exposure to nitrobenzene derivatives has shown increased incidences of neoplasms in specific organ systems.
Key Findings from Toxicological Research
- Survival Rates : In a two-year study involving Fischer 344 rats, survival rates were reported at 60% for males and 45% for females, with mid-dose females showing improved survival compared to controls .
- Neoplasm Incidence : Increased incidences of alveolar-bronchiolar adenomas and carcinomas were observed in treated males .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-2-nitrobenzene | Lacks fluorine; different reactivity | Moderate cytotoxicity |
| 4-Fluoro-2-nitrotoluene | Different positioning of substituents | Anticancer properties |
| 1,3-Dimethyl-4-nitrobenzene | Lacks fluorine; affects chemical behavior | Lower biological activity |
属性
CAS 编号 |
3013-35-2 |
|---|---|
分子式 |
C8H8FNO2 |
分子量 |
169.15 g/mol |
IUPAC 名称 |
1-fluoro-2,4-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 |
InChI 键 |
KIWXEYRSWQFCKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















